molecular formula C9H6F2O2 B1428933 5,8-Difluorochroman-4-one CAS No. 942196-01-2

5,8-Difluorochroman-4-one

Cat. No. B1428933
M. Wt: 184.14 g/mol
InChI Key: MFNOPUXJWQFHSE-UHFFFAOYSA-N
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Description

5,8-Difluorochroman-4-one is a chemical compound with the molecular weight of 184.14 . It belongs to the family of chromanones, which are heterobicyclic compounds that act as building blocks in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .


Molecular Structure Analysis

The molecular structure of 5,8-Difluorochroman-4-one is represented by the InChI code 1S/C9H6F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 . This indicates that the compound has a chromanone core structure with two fluorine atoms at positions 5 and 8.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,8-Difluorochroman-4-one include a molecular weight of 184.14 and a density of 1.4±0.1 g/cm³ . The boiling point is 282.9±40.0 °C at 760 mmHg .

Scientific Research Applications

Fluorescent Properties and Sensing Applications

  • Fluorescence Probes for pH Measurement : Research on 4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes (BODIPY) dyes, including compounds structurally related to 5,8-Difluorochroman-4-one, has shown that these molecules exhibit significant changes in fluorescence properties in response to pH variations. Such dyes have been synthesized with phenolic or naphtholic subunits and investigated for their potential as fluorescent pH probes excitable with visible light, demonstrating a promising avenue for the development of sensitive tools for biological and chemical sensing applications (Baruah et al., 2005).

Synthesis and Chemical Reactions

  • Synthesis of Difluorochroman-4-ones : Research into the synthesis of 3,3-difluorochroman-4-ones from o-hydroxyarylenaminones and Selectfluor under catalyst-free conditions at room temperature has been developed. This method has shown excellent chemoselectivity and functional group tolerance, indicating its utility in synthesizing difluorochroman derivatives efficiently and with high specificity (Xu, Kuang, & Song, 2017).

Molecular Structure and Bonding

  • Covalency in f-element Complexes : Studies on the covalency of f-element complexes, while not directly related to 5,8-Difluorochroman-4-one, provide insights into the nature of chemical bonding in complex molecules. Such understanding can inform the design and synthesis of fluorinated compounds, highlighting the intricate interactions that define their chemical behavior and potential applications in materials science and catalysis (Neidig, Clark, & Martin, 2013).

Electrochemistry and Materials Science

  • Electrolyte Additives for Lithium Ion Batteries : Research into 1,1-difluoro-1-alkenes, which share reactivity characteristics with 5,8-Difluorochroman-4-one, as electrolyte additives for lithium-ion batteries demonstrates the role of fluorinated compounds in enhancing the performance of energy storage devices. These additives contribute to the formation of stable solid electrolyte interphase (SEI) layers, improving cycle performance and efficiency (Kubota et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, 5,7-difluorochroman-4-one, suggests that it should be handled with care to avoid dust formation and inhalation . It also advises against contact with skin and eyes, and recommends the use of personal protective equipment .

properties

IUPAC Name

5,8-difluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNOPUXJWQFHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Difluorochroman-4-one

CAS RN

942196-01-2
Record name 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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